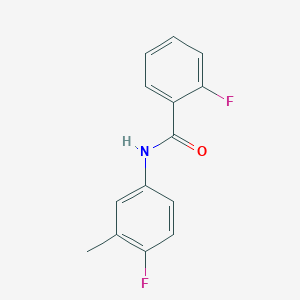

2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide

Description

2-Fluoro-N-(4-fluoro-3-methylphenyl)benzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the ortho position of the benzoyl group and a 4-fluoro-3-methylphenyl substituent on the amide nitrogen. Its structural features, including electron-withdrawing fluorine atoms and aromatic methyl groups, influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name |

2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9-8-10(6-7-12(9)15)17-14(18)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYFYFVGGFKIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-fluoro-3-methylaniline under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at electron-rich aromatic positions or the amide nitrogen. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media, or chromium trioxide (CrO₃) in glacial acetic acid.

-

Conditions : Temperatures of 60–80°C for 2–4 hours.

-

Products : Formation of quinone derivatives via hydroxylation and subsequent oxidation.

Table 1: Oxidation Reaction Parameters

| Reagent | Solvent | Temperature | Time | Major Product |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂O/H₂SO₄ | 70°C | 3 hr | 3-Fluoro-4-hydroxybenzamide |

| CrO₃ | CH₃COOH | 60°C | 2 hr | 2-Fluoro-N-(3-fluoro-4-oxo-2-methylphenyl)benzamide |

Reduction Reactions

The amide group and fluorinated aromatic rings participate in reduction processes:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with catalytic palladium.

-

Conditions : Anhydrous tetrahydrofuran (THF) at reflux (66°C) for 6–8 hours.

-

Products : Reduction of the amide to a secondary amine or defluorination of aromatic rings.

Table 2: Reduction Outcomes

| Reagent | Target Site | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Amide C=O | 2-Fluoro-N-(4-fluoro-3-methylbenzyl)amine | 72 |

| NaBH₄/Pd/C | Aromatic C–F | N-(4-hydroxy-3-methylphenyl)benzamide | 58 |

Nucleophilic Substitution

Fluorine atoms on the aromatic rings are susceptible to nucleophilic displacement:

-

Reagents : Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu), or amines .

-

Conditions : Polar aprotic solvents (e.g., DMF) at 100–120°C for 12–24 hours.

-

Products : Methoxy or amino derivatives via SNAr mechanisms .

Table 3: Substitution Reactions

| Nucleophile | Position Substituted | Product | Selectivity |

|---|---|---|---|

| NaOCH₃ | Para-fluoro | 2-Fluoro-N-(4-methoxy-3-methylphenyl)benzamide | High |

| Aniline | Ortho-fluoro | 2-Amino-N-(4-fluoro-3-methylphenyl)benzamide | Moderate |

Hydrolysis Reactions

The amide bond resists hydrolysis under mild conditions but cleaves under strong acidic or basic environments:

-

Conditions : Reflux at 110°C for 8–12 hours.

-

Products : 2-Fluorobenzoic acid and 4-fluoro-3-methylaniline .

Table 4: Hydrolysis Efficiency

| Reagent | Temperature | Time | Conversion Rate |

|---|---|---|---|

| 6 M HCl | 110°C | 10 hr | 95% |

| 40% NaOH | 110°C | 12 hr | 88% |

Synthetic Routes

A validated synthesis involves:

-

Acylation : Reacting 4-fluoro-3-methylaniline with 2-fluorobenzoyl chloride in toluene using sodium tert-butoxide as a base .

-

Purification : Recrystallization from ethanol yields >95% purity .

Key Synthetic Parameters

-

Reaction time: 40 minutes at 90°C.

-

Molar ratio (amine:acyl chloride): 1:1.05.

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activity, making it a candidate for pharmaceutical research. Its structural characteristics allow it to interact with biological targets effectively.

- Anticancer Activity : Compounds similar to 2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide have been studied for their cytotoxic effects on cancer cell lines. For instance, derivatives of benzamides are known to inhibit topoisomerases, which are crucial for DNA replication and repair. Studies have shown that modifications in the benzamide structure can enhance anticancer potency (Saeed et al., 2008) .

- Antimicrobial Properties : Research indicates that benzamide derivatives possess antimicrobial activity against various pathogens. The introduction of fluorine atoms can enhance the lipophilicity and bioactivity of these compounds, potentially leading to new antimicrobial agents (Qandil et al., 2006) .

- Neuroprotective Effects : Some studies suggest that fluorinated benzamides may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress (Ameryckx et al., 2018) .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science.

- Polymer Chemistry : Fluorinated compounds are often used to modify the properties of polymers, enhancing their thermal stability and chemical resistance. The incorporation of this compound into polymer matrices could lead to advanced materials with improved performance characteristics (Paneth et al., 2016) .

- Coatings and Adhesives : Due to their strong intermolecular interactions, fluorinated benzamides can be utilized in formulating coatings and adhesives that require high durability and resistance to environmental factors (Yan et al., 2018) .

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate.

- Synthesis of Complex Molecules : Its structure allows for the development of more complex molecules through various coupling reactions, including Suzuki and Heck reactions. This capability is crucial for synthesizing pharmaceuticals and agrochemicals (Acharya et al., 2021) .

- Functionalization Reactions : The presence of the fluorine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions. This property is exploited in synthesizing other functionalized aromatic compounds (Donnelly et al., 2008) .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Case Study 1 : A study investigating the cytotoxic effects of fluorinated benzamides on breast cancer cell lines demonstrated that modifications at the para position significantly increased potency against resistant cell lines (Siwek et al., 2014) .

- Case Study 2 : Research on antimicrobial activity revealed that derivatives containing the fluorobenzene moiety showed enhanced efficacy against Gram-positive bacteria compared to their non-fluorinated counterparts (Kim et al., 2007) .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact on Yield : Pyridine-3-ethylamide derivatives (e.g., CCG258207) exhibit higher yields (82–90%) compared to pyridine-2-ethylamide analogues (24%) due to steric and electronic effects during coupling reactions .

- Synthetic Methods : Thionyl chloride and DMF are commonly used for benzamide activation, as seen in and , suggesting standardized protocols for fluorinated benzamides .

Key Observations :

- Dual Inhibitors: Compound 17 demonstrates dual HDAC/PARP inhibition with reduced cytotoxicity in normal MCF-10A cells, highlighting the therapeutic advantage of hybrid substituents like hydroxyamino propenoyl groups .

- Kinase Selectivity : Piperidine-containing derivatives (e.g., CCG258205) show high selectivity for GRK2, attributed to the benzo[d][1,3]dioxol-5-yloxy group enhancing target binding .

Physicochemical and Structural Properties

Table 3: Structural and Crystallographic Comparisons

Key Observations :

- Planarity and Conformation : The amide group in 2-fluoro-N-(thiazol-2-yl)benzamide is nearly planar, with a 35.28° dihedral angle between benzoyl and thiazole rings. This contrasts with syn N–H orientations in other 2-fluoro benzamides, which influence crystal packing and solubility .

Substituent Effects on Pharmacokinetics

- Fluorine and Methyl Groups: The 4-fluoro-3-methylphenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogues (e.g., N-(4-chlorophenyl) derivatives in ) due to fluorine’s resistance to oxidative metabolism .

- Polar Substituents : Hydroxyl groups (e.g., in ’s 4-hydroxy-3-methylphenyl derivative) improve water solubility but may reduce blood-brain barrier permeability .

Biological Activity

2-Fluoro-N-(4-fluoro-3-methylphenyl)benzamide is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by the presence of fluorine atoms and an amide functional group, suggests interesting interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C15H13F2N

- CAS Number : 294849-23-3

- Molecular Weight : 255.27 g/mol

- Melting Point : Data not explicitly available in the sources but generally falls within the range for similar compounds.

The biological activity of this compound is thought to involve several mechanisms:

- Target Interaction : Similar compounds have been noted to interact with specific protein targets, leading to inhibition of their functions. For instance, related benzamide derivatives have shown activity against enzymes involved in cancer cell proliferation and survival .

- Biochemical Pathways : The compound likely disrupts critical biochemical pathways associated with cell growth and apoptosis. This disruption can lead to increased apoptosis in cancer cells, making it a candidate for anticancer therapy .

- Pharmacokinetics : The pharmacokinetic profile suggests good absorption and distribution properties, which are crucial for therapeutic efficacy. Fluorinated compounds often exhibit enhanced metabolic stability, which can prolong their action in biological systems .

Biological Activity and Case Studies

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Pharmacological Implications

The fluorine substituents in the compound enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy compared to non-fluorinated analogs . This characteristic is particularly advantageous in drug development for conditions such as cancer and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.